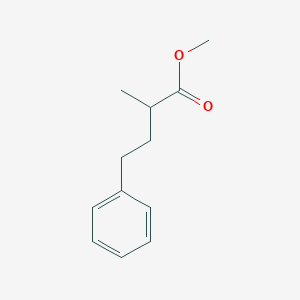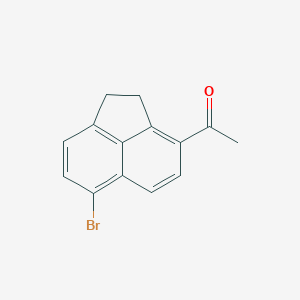
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is a chemical compound known for its unique structure and properties. It is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The presence of a bromine atom and an ethanone group in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone typically involves the bromination of acenaphthylene followed by the introduction of an ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of advanced equipment and techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,2-dihydroacenaphthylen-3-yl)ethanone
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
Uniqueness
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is unique due to the presence of both a bromine atom and an ethanone group in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
35223-33-7 |
|---|---|
Molekularformel |
C14H11BrO |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
1-(6-bromo-1,2-dihydroacenaphthylen-3-yl)ethanone |
InChI |
InChI=1S/C14H11BrO/c1-8(16)10-5-6-12-13(15)7-3-9-2-4-11(10)14(9)12/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
FYJDERPDUMVFDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2CCC3=C2C(=C(C=C3)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


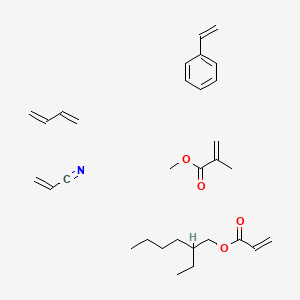
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
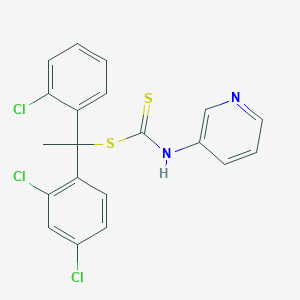



![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

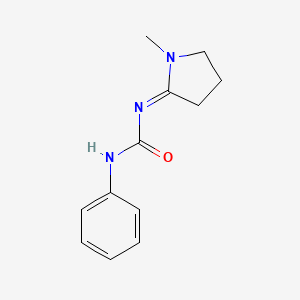


![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
